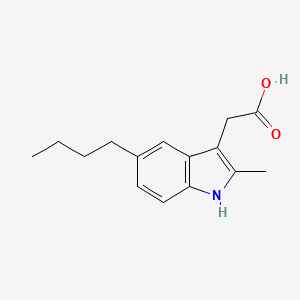

(5-butil-2-metil-1H-indol-3-il)ácido acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-butyl-2-methyl-1H-indol-3-yl)acetic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a main role in cell biology and have applications in the treatment of various disorders in the human body .

Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .

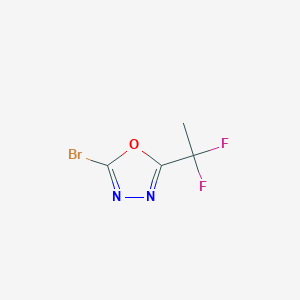

Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse . The indole nucleus is linked to an acetic acid (or a derivative) at the C3 carbon atom .

Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions . For instance, N-alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For instance, they can be crystalline colorless in nature with specific odors .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han demostrado propiedades antivirales prometedoras. Por ejemplo:

- Derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato fueron encontrados efectivos contra el virus de la influenza A, con el compuesto 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo mostrando actividad inhibitoria (IC50 = 7.53 μmol/L) y un alto valor de índice de selectividad (SI) contra el virus CoxB3 .

- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potente actividad antiviral contra el virus Coxsackie B4, con valores de IC50 que varían de 0.4 a 2.1 μg/mL .

Potencial anti-VIH

Los compuestos de indol han sido investigados como posibles agentes anti-VIH. Por ejemplo, derivados de indolyl y oxochromenyl xanthenone fueron estudiados por sus interacciones de acoplamiento molecular con VIH-1 .

Mecanismo De Acción

The mechanism of action of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid is not yet fully understood. However, it is believed to act as an agonist at the G-protein coupled receptor (GPCR) and to activate the G-protein pathway. This activation is thought to lead to the release of calcium ions, which then activate downstream signaling pathways. Additionally, (5-butyl-2-methyl-1H-indol-3-yl)acetic acid is known to interact with several other proteins, including the 5-HT2A receptor, the 5-HT2C receptor, and the 5-HT3 receptor.

Biochemical and Physiological Effects

The biochemical and physiological effects of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid are not yet fully understood. However, it is known to affect the central nervous system and has been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, (5-butyl-2-methyl-1H-indol-3-yl)acetic acid has been shown to have anti-inflammatory and analgesic properties, as well as to reduce the levels of certain hormones in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, it is also important to note that (5-butyl-2-methyl-1H-indol-3-yl)acetic acid has a relatively short half-life, making it difficult to use in long-term experiments.

Direcciones Futuras

There are several potential future directions for research involving (5-butyl-2-methyl-1H-indol-3-yl)acetic acid. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases and disorders. Additionally, research could be conducted to explore the potential for (5-butyl-2-methyl-1H-indol-3-yl)acetic acid to be used as an adjuvant therapy in combination with other drugs. Finally, further research could be conducted to explore the potential for (5-butyl-2-methyl-1H-indol-3-yl)acetic acid to be used as a tool for drug discovery.

Métodos De Síntesis

The synthesis of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid is a multi-step process that involves the reaction of 5-butyl-2-methylindole with acetic anhydride. This reaction produces a mixture of two compounds, 5-butyl-2-methyl-1H-indol-3-yl)acetic acid and 5-butyl-2-methyl-1H-indol-3-yl)acetamide. The desired compound, (5-butyl-2-methyl-1H-indol-3-yl)acetic acid, is then isolated from the mixture by column chromatography.

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-butyl-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-4-5-11-6-7-14-13(8-11)12(9-15(17)18)10(2)16-14/h6-8,16H,3-5,9H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUPUGCRNVYONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide](/img/structure/B2413783.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)

![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)